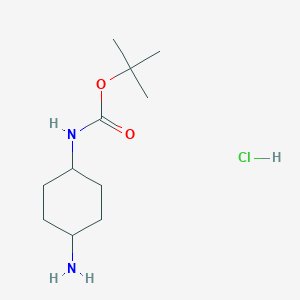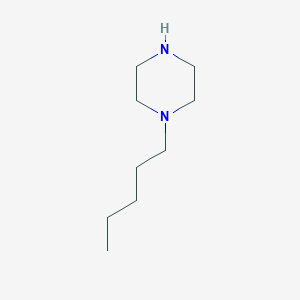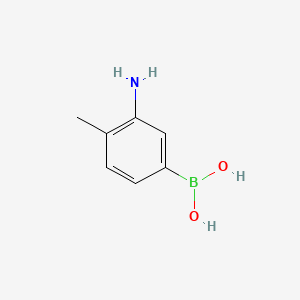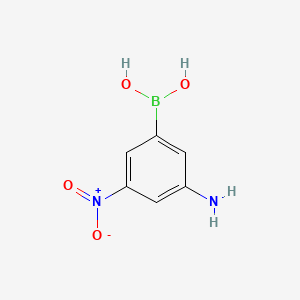
trans-N-Boc-1,4-cyclohexanediamine hydrochloride
Übersicht
Beschreibung
trans-N-Boc-1,4-cyclohexanediamine hydrochloride: is a chemical compound with the molecular formula C11H23ClN2O2 . It is commonly used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butyl carbamate (Boc) protecting group attached to the 4-amino group of cyclohexane, and it exists as a hydrochloride salt .
Wirkmechanismus
Target of Action
The primary target of trans-N-Boc-1,4-cyclohexanediamine hydrochloride, also known as tert-Butyl (4-aminocyclohexyl)carbamate hydrochloride, is the V1A receptor . The V1A receptor is a G protein-coupled receptor that binds vasopressin, a hormone that regulates the body’s retention of water. It plays a crucial role in maintaining homeostasis in bodily fluids .
Mode of Action
The compound interacts with the V1A receptor in a manner that results in the antagonism of the receptor . This means that it prevents vasopressin from binding to the receptor and exerting its effects
Biochemical Pathways
The antagonism of the V1A receptor by this compound affects the vasopressin-regulated water reabsorption pathway . By blocking the action of vasopressin, the compound can potentially alter the balance of water in the body .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonism of the V1A receptor . By blocking the action of vasopressin, it can potentially alter the balance of water in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under an inert atmosphere at 2-8°C . Additionally, the compound’s efficacy can be influenced by factors such as the patient’s hydration status, kidney function, and the presence of other medications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Boc-1,4-cyclohexanediamine hydrochloride typically involves the reaction of trans-1,4-diaminocyclohexane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: trans-N-Boc-1,4-cyclohexanediamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed:
Substitution Reactions: Depending on the reagent used, products can include N-alkylated or N-acylated derivatives.
Deprotection Reactions: The major product is the free amine, trans-1,4-diaminocyclohexane.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-N-Boc-1,4-cyclohexanediamine hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the interactions of amine-containing compounds with biological targets, such as enzymes and receptors .
Medicine: The compound is used in the development of drugs, particularly those targeting the central nervous system and cardiovascular system .
Industry: In the industrial sector, it is used in the production of polymers and other materials that require amine functionalities .
Vergleich Mit ähnlichen Verbindungen
trans-1,4-Diaminocyclohexane: This compound lacks the Boc protecting group and is more reactive.
N-Boc-1,4-diaminobutane: Similar in structure but with a butane backbone instead of cyclohexane.
Uniqueness: trans-N-Boc-1,4-cyclohexanediamine hydrochloride is unique due to its Boc protecting group, which provides stability and selectivity in reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
IUPAC Name |
tert-butyl N-(4-aminocyclohexyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMZHXKUCQETTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373209 | |
| Record name | tert-Butyl (4-aminocyclohexyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946002-43-3 | |
| Record name | tert-Butyl (4-aminocyclohexyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-t-Butyloxycarbonyl-1,4-trans-diaminocyclohexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine](/img/structure/B1272210.png)









